N-butyl-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
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Description
N-butyl-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a quinazolinone structure have been reported to have various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. The nitrobenzyl group could potentially undergo metabolic reduction to form an aminobenzyl group, which could interact with biological targets .
Biochemical Pathways
Quinazolinone derivatives have been reported to interfere with various cellular processes, including cell cycle progression and apoptosis .
Result of Action
Based on the biological activities reported for similar compounds, it could potentially have cytotoxic effects .
Properties
IUPAC Name |
N-butyl-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-2-3-12-23-20(27)11-13-24-21(28)18-9-4-5-10-19(18)25(22(24)29)15-16-7-6-8-17(14-16)26(30)31/h4-10,14H,2-3,11-13,15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEADQOWDIMBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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